α-Methylcinnamaldehyde-d5
Description
α-Methylcinnamaldehyde-d5 (CAS: 104-55-2) is a deuterated derivative of α-methylcinnamaldehyde, characterized by the substitution of five hydrogen atoms with deuterium on its phenyl ring. Its molecular formula is C₁₀H₇D₅O, and it retains the aldehyde functional group (-CHO) and α-methyl substituent, which confer distinct chemical reactivity and stability . This compound is primarily utilized as an internal standard in mass spectrometry due to its isotopic labeling, which minimizes interference in quantitative analyses . Synonyms include 3-Phenyl-2-propenal-d5 and Amylcinnamaldehyde-d5, reflecting structural variations in commercial contexts .
Properties
Molecular Formula |
C₁₀H₅D₅O |
|---|---|
Molecular Weight |
151.22 |
Synonyms |
α-Methylcinnamic Aldehyde-d5; 2-Methyl-3-phenyl-2-propen-1-al-d5; _x000B_2-Methyl-3-phenyl-2-propenal-d5; 2-Methyl-3-phenylacrolein-d5; 2-Methyl-3-phenylacrylaldehyde-d5; 2-Methyl-3-phenylpropenal-d5; 2-Methylcinnamic Aldehyde-d5; Methylcinnamaldehyde-d5; N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cinnamaldehyde-d5
- Molecular Formula : C₉H₅D₅O
- Functional Group : Aldehyde (-CHO)
- Key Differences :
- Applications : Used in flavor research and as a reference in deuterated reaction studies .
Methyl trans-Cinnamate-d5
- Molecular Formula : C₁₀H₉D₅O₂
- Functional Group : Ester (-COOCH₃)
- Key Differences :
- Biological Activity: Non-polar ester functionality reduces antimicrobial potency relative to aldehyde-containing analogs .
Comparison with Functionally Similar Compounds
α-Methyl-trans-cinnamaldehyde (Non-deuterated)
- Molecular Formula : C₁₀H₁₀O
- Key Differences :
- Biological Activity: Shows variable antimicrobial effects (e.g., 35.4 ± 7.3* vs.
Eugenol
- Molecular Formula : C₁₀H₁₂O₂
- Functional Group: Methoxy phenol
- Key Differences: Phenolic structure enhances antioxidant activity but reduces aldehyde-specific reactivity. Higher antimicrobial potency (38.1 ± 6.2 in assays) compared to α-methylcinnamaldehyde derivatives .
Isotopic Advantages of α-Methylcinnamaldehyde-d5
- Mass Spectrometry : Serves as a stable internal standard due to minimal isotopic interference .
- Metabolic Studies : Deuterium substitution slows hepatic oxidation, extending half-life in tracer experiments .
Chemical Reactivity
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